molecular formula C6H13NO B8332716 2,3-Dimethylpyrrolidin-3-ol

2,3-Dimethylpyrrolidin-3-ol

Cat. No.: B8332716
M. Wt: 115.17 g/mol
InChI Key: IPVOTXZAGPNAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a five-membered amine ring with hydroxyl and methyl substituents. The compound features a hydroxyl group at position 3 and methyl groups at positions 2 and 3 (Figure 1). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and increased lipophilicity from the methyl substituents. Pyrrolidine derivatives are widely employed in pharmaceutical and agrochemical research due to their versatility as chiral building blocks and bioactivity-modifying scaffolds.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2,3-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-6(2,8)3-4-7-5/h5,7-8H,3-4H2,1-2H3

InChI Key

IPVOTXZAGPNAOL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2,3-Dimethylpyrrolidin-3-ol with structurally related pyrrolidin-3-ol derivatives, focusing on substituent effects, applications, and research findings.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Applications/Properties Reference
2,3-Dimethylpyrrolidin-3-ol 2-CH₃, 3-CH₃, 3-OH C₆H₁₃NO Synthetic intermediate; potential metabolic stability N/A
5-(3-Methoxyphenyl)pyrrolidin-3-ol 5-(3-MeO-Ph), 3-OH C₁₁H₁₅NO₂ Pharmaceutical intermediate; aryl group enhances target binding
1-(3-Trifluoromethylphenyl)pyrrolidin-3-ol 1-(3-CF₃Ph), 3-OH C₁₁H₁₂F₃NO Agrochemical candidate; CF₃ group improves resistance to oxidation
(S)-1-(2-Phenylethyl)pyrrolidin-3-ol 1-(2-Ph-ethyl), 3-OH (S-config) C₁₂H₁₇NO Antiviral agent; bulky N-substituent enhances receptor affinity
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol 3-(Dihydrobenzofuran-ethyl), 3-OH C₁₃H₁₇NO₂ Chiral intermediate; fused aromatic system increases rigidity

Substituent-Driven Property Analysis

  • Lipophilicity : The methyl groups in 2,3-Dimethylpyrrolidin-3-ol increase its logP compared to hydroxyl-rich analogs (e.g., 5-(3-Methoxyphenyl)pyrrolidin-3-ol ). This enhances membrane permeability but may reduce aqueous solubility.
  • Steric Effects : Bulky N-substituents, as in (S)-1-(2-Phenylethyl)pyrrolidin-3-ol , improve binding specificity in antiviral applications but limit synthetic accessibility.
  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-(3-Trifluoromethylphenyl)pyrrolidin-3-ol enhances oxidative stability, a critical trait for agrochemicals.

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